molecular formula C19H21N3O3S B3875489 Ethyl 2-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-methylamino]acetate

Ethyl 2-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-methylamino]acetate

Cat. No.: B3875489
M. Wt: 371.5 g/mol
InChI Key: DTEJHDTXPDFBSK-UHFFFAOYSA-N
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Description

Ethyl 2-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-methylamino]acetate is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b][1,3]thiazole core, which is a fused heterocyclic system containing both nitrogen and sulfur atoms. This unique structure contributes to its biological activity and makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of Ethyl 2-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-methylamino]acetate typically involves multiple steps. One common synthetic route starts with the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in the presence of a suitable solvent such as 1,4-dioxane under reflux conditions . This reaction produces the imidazo[2,1-b][1,3]thiazole core, which is then further functionalized to introduce the ethylphenyl and carbonyl groups.

Chemical Reactions Analysis

Ethyl 2-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-methylamino]acetate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-methylamino]acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-methylamino]acetate involves its interaction with specific molecular targets and pathways. The imidazo[2,1-b][1,3]thiazole core is known to interact with enzymes and receptors in biological systems, leading to the inhibition of key processes such as DNA replication and protein synthesis. This interaction is facilitated by the compound’s ability to bind to active sites on target proteins, disrupting their normal function and leading to the observed biological effects .

Comparison with Similar Compounds

Ethyl 2-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-methylamino]acetate can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:

    Benzo[d]imidazo[2,1-b][1,3]thiazole derivatives: These compounds have a similar core structure but differ in the substituents attached to the core.

    Imidazo[2,1-b][1,3]thiazole carboxamide derivatives: These compounds have a carboxamide group instead of the ester group found in this compound.

Properties

IUPAC Name

ethyl 2-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-4-13-6-8-14(9-7-13)15-10-22-16(12-26-19(22)20-15)18(24)21(3)11-17(23)25-5-2/h6-10,12H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEJHDTXPDFBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N(C)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-methylamino]acetate
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Ethyl 2-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-methylamino]acetate
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Ethyl 2-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-methylamino]acetate

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